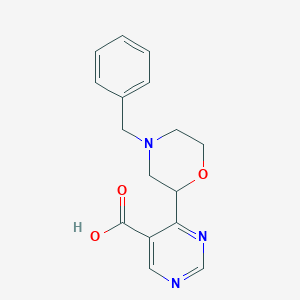

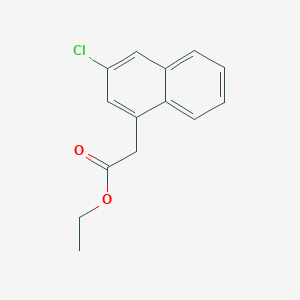

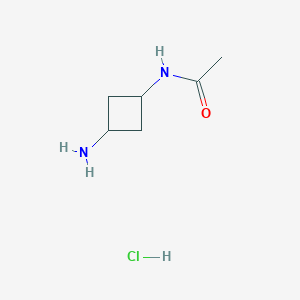

![molecular formula C11H13N B1383249 3-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823935-84-7](/img/structure/B1383249.png)

3-(Bicyclo[1.1.1]pentan-1-yl)aniline

Overview

Description

“3-(Bicyclo[1.1.1]pentan-1-yl)aniline” is a compound that features a bicyclo[1.1.1]pentane (BCP) core . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .

Synthesis Analysis

BCPs can be synthesized and functionalized through a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization . The synthesis of BCPs still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .Chemical Reactions Analysis

BCPs can undergo ring-opening reactions with anions, radicals, and cations, with the former two delivering BCP products . Alkylation is presumably retarded by the decreased nucleophilicity of the alkoxide from the electron-withdrawing effect and steric demand of the BCP moiety .Physical And Chemical Properties Analysis

BCPs have the ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridized carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .Scientific Research Applications

Drug Discovery and Development

3-(Bicyclo[1.1.1]pentan-1-yl)aniline: is a valuable bioisostere for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. These bioisosteres can impart significant physicochemical benefits to drug candidates, such as improved solubility, potency, and metabolic stability . The compound’s ability to mimic essential pharmacophores makes it a crucial component in the design of new pharmaceuticals.

Synthesis of Biologically Relevant Targets

The chemistry of 3-(Bicyclo[1.1.1]pentan-1-yl)aniline allows for broad substrate scope and functional group tolerance. This enables its application in synthesizing BCP analogues of peptides, nucleosides, and pharmaceuticals, which are central to biological research and therapeutic development .

Materials Science

In materials science, BCP derivatives serve as molecular rods, rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks. These applications leverage the unique structural properties of BCPs to create advanced materials with specific functionalities .

Enhancement of Drug Properties

The incorporation of BCPs into drug molecules has been shown to increase solubility and potency, potentially reducing the therapeutic dose required. This can help avoid drug-drug interactions and drug-induced liver injuries .

Patent Circumvention Strategy

Bioisosteric replacement with BCPs is a strategy to circumvent Markush structure patent claims on drug candidates. This approach can be crucial for pharmaceutical companies looking to develop new drugs without infringing on existing patents .

Click Chemistry Applications

3-(Bicyclo[1.1.1]pentan-1-yl)aniline: can be used to prepare BCP-derived azides for click chemistry applications. Click chemistry is a versatile and modular approach that allows for the rapid synthesis of diverse molecular structures, which is highly beneficial in drug discovery and materials science .

Antibacterial Agent Synthesis

This compound serves as a precursor in the synthesis of potent quinolone antibacterial agents. Quinolones are a critical class of antibiotics, and the development of new variants is essential for combating antibiotic resistance .

Future Directions

The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The capacity of bridge substitution on BCP derivatives to provide patent-free, novel vectors for substituent disposition in drug discovery and materials science may prove to be transformational in the coming years .

properties

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPLUPVFDWPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bicyclo[1.1.1]pentan-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

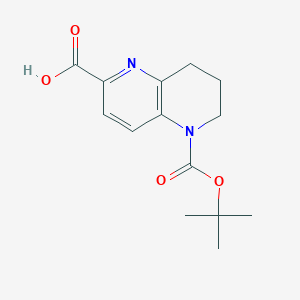

![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)

![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)